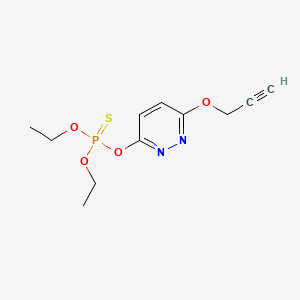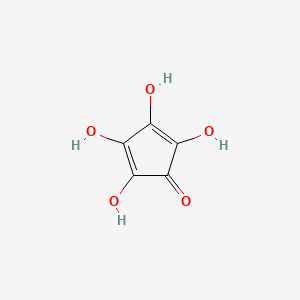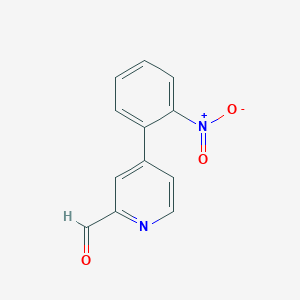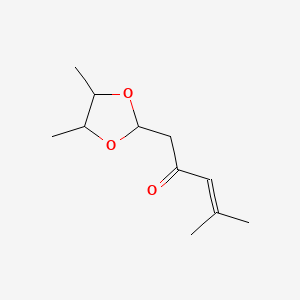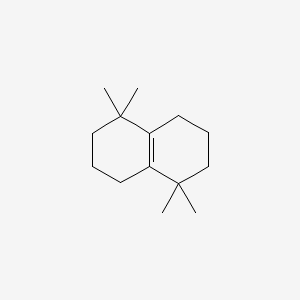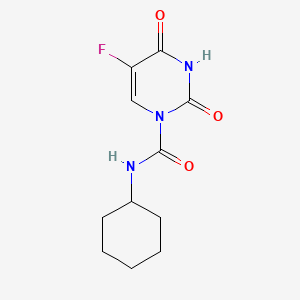
1-Cyclohexylcarbamoyl-5-fluorouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexylcarbamoyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agentIt combines the active core of 5-fluorouracil with a cyclohexylcarbamoyl substituent, which enhances its ability to penetrate cells and exert its therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclohexylcarbamoyl-5-fluorouracil can be synthesized through several methods. One common approach involves the reaction of 5-fluorouracil with cyclohexyl isocyanate. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions . Another method involves the reaction of 1-chloroformyl-5-fluorouracil with cyclohexylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexylcarbamoyl-5-fluorouracil undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze to release 5-fluorouracil and cyclohexylamine.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous acidic or basic conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products
Hydrolysis: Produces 5-fluorouracil and cyclohexylamine.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyclohexylcarbamoyl-5-fluorouracil has several scientific research applications:
Mécanisme D'action
1-Cyclohexylcarbamoyl-5-fluorouracil exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to a depletion of thymidine triphosphate, causing DNA damage and cell death . The compound also incorporates into RNA, disrupting RNA function and further contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hexylcarbamoyl-5-fluorouracil: Another derivative of 5-fluorouracil with similar antineoplastic properties.
5-Fluorouracil: The parent compound, widely used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil, used in the treatment of various cancers.
Uniqueness
1-Cyclohexylcarbamoyl-5-fluorouracil is unique due to its cyclohexylcarbamoyl substituent, which enhances its cellular uptake and stability compared to 5-fluorouracil . This modification allows for more effective delivery of the active drug to cancer cells, improving its therapeutic efficacy .
Propriétés
Numéro CAS |
56563-20-3 |
|---|---|
Formule moléculaire |
C11H14FN3O3 |
Poids moléculaire |
255.25 g/mol |
Nom IUPAC |
N-cyclohexyl-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C11H14FN3O3/c12-8-6-15(11(18)14-9(8)16)10(17)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,17)(H,14,16,18) |
Clé InChI |
MMOLXJSUVLEWLF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)N2C=C(C(=O)NC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)


![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
